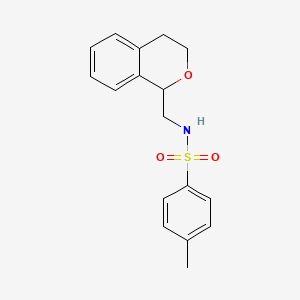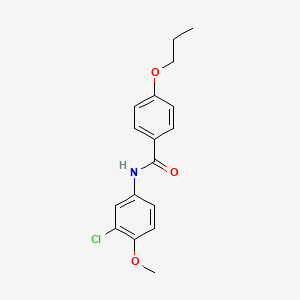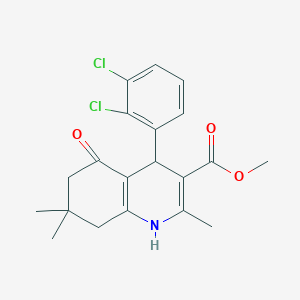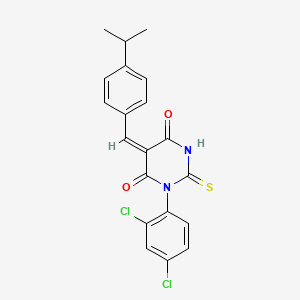![molecular formula C21H19NO3 B5210746 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide](/img/structure/B5210746.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide is a chemical compound that belongs to the class of benzodioxane derivatives. It has been studied for its potential applications in scientific research due to its unique structural properties.
Mécanisme D'action
The exact mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, can reduce inflammation and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to exhibit anti-angiogenic properties, which can prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. It has also been found to exhibit low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and design follow-up studies.
Orientations Futures
There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide. One of the areas of interest is the development of new synthetic methods for the compound. This can help to improve the yield and purity of the product. Another area of interest is the study of the compound's mechanism of action. Understanding how this compound exerts its anti-inflammatory and anti-cancer effects can help to identify new targets for drug development. Additionally, the compound's potential use as a fluorescent probe in biochemical assays can be further explored. Overall, the study of this compound has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases.
Méthodes De Synthèse
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide can be synthesized by reacting 1-naphthaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(16-9-10-19-20(13-16)25-12-11-24-19)22-21(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13-14H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBJXYNRWPYONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)


![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210706.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
![3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5210715.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride](/img/structure/B5210739.png)